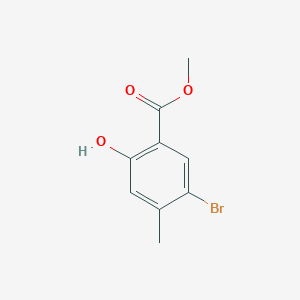

Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Description

BenchChem offers high-quality Methyl 5-bromo-2-hydroxy-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-hydroxy-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKAVJRIYGNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465491 | |

| Record name | methyl 5-bromo-2-hydroxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-57-6 | |

| Record name | methyl 5-bromo-2-hydroxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Dossier: Methyl 5-bromo-2-hydroxy-4-methylbenzoate

CAS Number: 39503-57-6 Synonyms: Methyl 5-bromo-4-methylsalicylate; 5-Bromo-2-hydroxy-4-methylbenzoic acid methyl ester Document Type: Technical Reference & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS 39503-57-6) is a highly functionalized aromatic scaffold utilized primarily as a regiospecific intermediate in the synthesis of pharmaceutical agents.[1] Its structure features a salicylate core stabilized by an intramolecular hydrogen bond, a methyl ester handle for acylation or hydrolysis, and a C5-bromine motif essential for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This compound has recently gained prominence in the development of Positive Allosteric Modulators (PAMs) for G-protein coupled receptors (GPCRs), specifically within neuropharmacology pipelines [1].[1] Its unique substitution pattern allows for the precise construction of biaryl systems without steric interference from the ortho-hydroxyl group.[1]

Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | C₉H₉BrO₃ | |

| Molecular Weight | 245.07 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Needles from EtOH/H₂O |

| Boiling Point | 288.9 ± 35.0 °C | @ 760 mmHg (Predicted) |

| Melting Point | 96–98 °C | Isomer-dependent; verify batch CoA |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in H₂O | Lipophilic core |

| pKa | ~8.5 (Phenolic OH) | Acidic due to ester conjugation |

Synthetic Pathway & Optimization

The synthesis of CAS 39503-57-6 is a classic example of directed electrophilic aromatic substitution .[1] The precursor, methyl 2-hydroxy-4-methylbenzoate, contains two activating groups: the phenolic hydroxyl (-OH) and the methyl (-CH₃) group.[1]

-

Regioselectivity Logic: The hydroxyl group is a strong ortho, para-director.[1] The ortho position (C3) is sterically crowded between the hydroxyl and the ester.[1] The para position (C5) is electronically activated by the -OH and sterically accessible.[1] The methyl group at C4 also directs ortho to C3 and C5.[1] Thus, the C5 position is synergistically activated, ensuring high regioselectivity for bromination.[1]

Reaction Scheme (Graphviz)[1]

Caption: Regioselective bromination pathway targeting the C5 position. Kinetic control is required to prevent over-bromination at the C3 position.

Experimental Protocol (Self-Validating)

Note: This protocol is adapted from standard bromination procedures for salicylates [2, 3] and optimized for the 4-methyl derivative.

Objective

Synthesize Methyl 5-bromo-2-hydroxy-4-methylbenzoate with >95% regioselectivity.

Materials

-

Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (Br₂) (1.05 eq)[1]

-

Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology

-

Dissolution: Charge a reaction vessel with Methyl 2-hydroxy-4-methylbenzoate (10 g, 60.2 mmol) and Acetonitrile (100 mL). Stir until fully dissolved.

-

Why: ACN provides a polar aprotic medium that stabilizes the polar transition state without participating in the reaction.[1]

-

-

Temperature Control: Cool the solution to 0–5 °C using an ice bath.

-

Validation: Low temperature suppresses the formation of the 3,5-dibromo byproduct.[1]

-

-

Bromination: Add NBS (11.2 g, 63.2 mmol) portion-wise over 30 minutes.

-

Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Quenching: Pour the reaction mixture into ice-cold water (300 mL) containing 5% sodium thiosulfate (to quench unreacted bromine).

-

Isolation: Filter the resulting precipitate. Wash the cake with cold water (3 x 50 mL).

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

-

Expected Yield: 85–92%.[1]

-

Structural Characterization (Predicted)

To validate the identity of CAS 39503-57-6, researchers should look for the following spectral signatures. The key differentiator from isomers is the singlet multiplicity of the aromatic protons due to the 1,2,4,5-substitution pattern.

| Technique | Signal | Assignment | Interpretation |

| ¹H NMR (CDCl₃) | δ 10.8 ppm (s, 1H) | Phenolic -OH | Deshielded by H-bond to ester C=O.[1] |

| δ 7.95 ppm (s, 1H) | Ar-H (C6) | Ortho to ester; most deshielded aromatic H. | |

| δ 6.85 ppm (s, 1H) | Ar-H (C3) | Ortho to OH; shielded relative to C6.[1] | |

| δ 3.95 ppm (s, 3H) | -COOCH₃ | Methyl ester singlet.[1] | |

| δ 2.35 ppm (s, 3H) | Ar-CH₃ | Methyl group at C4.[1] | |

| ¹³C NMR | ~110 ppm | C-Br (C5) | Carbon bearing bromine.[1] |

Applications in Drug Discovery

Methyl 5-bromo-2-hydroxy-4-methylbenzoate serves as a "linchpin" intermediate.[1] Its primary utility lies in its ability to undergo orthogonal functionalization.[1]

Suzuki-Miyaura Coupling

The C5-Br bond is highly reactive towards palladium-catalyzed cross-coupling.[1] This allows for the attachment of aryl or heteroaryl groups, creating biaryl scaffolds common in kinase inhibitors and receptor modulators.[1]

-

Workflow: CAS 39503-57-6 + Ar-B(OH)₂ → Biaryl Salicylate.[1]

Receptor Modulation (PAMs)

Recent patent literature [1] identifies this scaffold in the synthesis of Positive Allosteric Modulators.[1] The 4-methyl and 2-hydroxy motifs are often critical for binding pocket occupancy and hydrogen bonding within the receptor's allosteric site.[1]

Cyclization Precursor

The ester and hydroxyl groups allow for cyclization reactions to form chromones or coumarins , which are privileged structures in medicinal chemistry.[1]

Safety & Handling (GHS Classification)

Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Protocol: Handle in a fume hood. Wear nitrile gloves and safety goggles.[1] In case of contact, wash immediately with soap and water.[1] Store in a cool, dry place away from strong oxidizing agents.[1]

References

-

Patent: Modulateurs allostériques positifs du récepteur... (2025).[1] WO2025231259A1.[1] Link[1]

-

Synthesis Protocol: Preparation of methyl 5-bromo-2-hydroxybenzoate. National Institutes of Health (PMC).[1] Link

-

Chemical Data: Methyl 5-bromo-2-hydroxy-4-methylbenzoate. PubChem Compound Summary. Link

Sources

A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Abstract

Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a polysubstituted aromatic compound featuring a salicylic acid scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom, a hydroxyl group, a methyl group, and a methyl ester functionality on the benzene ring imparts a unique combination of reactivity and physicochemical properties. This document serves as an in-depth technical guide on its chemical properties, providing a rationale for its synthesis, detailed protocols for its characterization, an exploration of its reactivity, and an overview of its potential applications. This guide is designed to equip researchers with the foundational knowledge required to effectively utilize this versatile building block in complex organic synthesis and drug discovery programs.

Molecular Structure and Physicochemical Properties

Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a derivative of benzoic acid with four substituents. The interplay of these groups—the electron-donating hydroxyl and methyl groups, the electron-withdrawing ester, and the sterically and electronically influential bromine atom—governs its overall chemical behavior.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 5-bromo-2-hydroxy-4-methylbenzoate | - |

| CAS Number | 39503-57-6 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)C(=O)OC)O | - |

Table 2: Predicted and Observed Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Boiling Point | 288.9 ± 35.0 °C at 760 mmHg | Predicted value.[1] |

| Physical Form | Solid | Analogous compounds are typically solids at room temperature.[3] |

| Storage | Room temperature, dry and sealed environment | Recommended for maintaining compound integrity.[1] |

Synthesis and Purification

The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate can be logically approached via a two-step sequence starting from the commercially available 2-hydroxy-4-methylbenzoic acid. This pathway is both efficient and high-yielding, leveraging classical and reliable organic reactions.

Proposed Synthetic Workflow

The synthetic strategy involves:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring.

-

Fischer-Speier Esterification: Conversion of the carboxylic acid to a methyl ester.

The rationale for this sequence is twofold. First, the hydroxyl and methyl groups on the starting material are strong ortho-, para-directors, activating the ring for electrophilic substitution.[4] The carboxylic acid group is a meta-director. The cumulative effect directs the incoming bromine electrophile to the C5 position, which is para to the methyl group and ortho to the hydroxyl group, leading to high regioselectivity. Second, performing the esterification last prevents potential hydrolysis of the ester under the conditions that might be used for bromination.

Caption: Proposed two-step synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 2-Hydroxy-4-methylbenzoic acid

-

Causality: Phenols are highly activated rings that can be brominated under mild conditions without a Lewis acid catalyst.[5][6] Using a solvent like acetic acid provides a polar medium to facilitate the reaction. Performing the reaction at or below room temperature helps control the reaction rate and prevent potential poly-bromination.

-

In a fume hood, dissolve 2-hydroxy-4-methylbenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into a beaker of ice water. The crude product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product, 5-bromo-2-hydroxy-4-methylbenzoic acid, is typically used in the next step without further purification.

Protocol 2: Fischer-Speier Esterification

-

Causality: This reaction is an acid-catalyzed equilibrium process.[7] The use of a strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for attack by methanol.[8][9] Using methanol as the solvent ensures a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the ester product.[10] Refluxing provides the necessary activation energy for the reaction.

-

Combine the crude 5-bromo-2-hydroxy-4-methylbenzoic acid (1.0 eq) and a large excess of methanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[11] Monitor the reaction progress via TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromo-2-hydroxy-4-methylbenzoate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural assignment.

Caption: Workflow for the analytical characterization of the target compound.

Table 3: Expected Spectroscopic Data for Methyl 5-bromo-2-hydroxy-4-methylbenzoate

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Phenolic -OH: A broad singlet (δ |

| ¹³C NMR | - Carbonyl (C=O): Signal in the range of δ ~165-175 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (δ ~110-160 ppm), including two quaternary carbons attached to -OH and -COOCH₃, and one attached to Br. - Ester -OCH₃: Signal around δ ~52 ppm. - Aromatic -CH₃: Signal around δ ~20 ppm. |

| IR (Infrared) | - O-H Stretch: Broad band from ~3200-3500 cm⁻¹ (phenolic hydroxyl). - C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹). - C=O Stretch: Strong, sharp absorption around 1680-1710 cm⁻¹ (ester carbonyl, lowered by intramolecular H-bonding). - C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. - C-Br Stretch: Absorption in the fingerprint region, typically 500-650 cm⁻¹. |

| MS (Mass Spec) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 244 and 246, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular weight of the parent ion is calculated for C₉H₉⁷⁹BrO₃. |

Chemical Reactivity and Synthetic Applications

The multifunctionality of Methyl 5-bromo-2-hydroxy-4-methylbenzoate makes it a highly valuable intermediate for building molecular complexity.

Caption: Key reaction pathways for Methyl 5-bromo-2-hydroxy-4-methylbenzoate.

-

Aromatic Bromine Atom: The C-Br bond is the most versatile synthetic handle on the molecule. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[12]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, creating biaryl structures common in pharmaceuticals.[13][14]

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

-

-

Phenolic Hydroxyl Group: The acidic proton can be removed by a base, forming a phenoxide which is a strong nucleophile.

-

O-Alkylation/Acylation: The phenoxide can be alkylated (e.g., Williamson ether synthesis) or acylated to introduce a variety of functional groups, which can modulate the compound's biological activity or solubility.

-

-

Methyl Ester Group: This group can be readily modified.

-

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup will convert the ester back to the corresponding carboxylic acid.

-

Amidation: Direct reaction with amines, often at elevated temperatures, can form the corresponding amide, a common pharmacophore.

-

The presence of these functional groups makes the title compound an excellent starting material for constructing libraries of complex molecules for high-throughput screening in drug development.[1]

Safety and Handling

As a laboratory chemical, Methyl 5-bromo-2-hydroxy-4-methylbenzoate requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, hazard information can be inferred from structurally similar compounds.

-

GHS Hazard Classification (Inferred): Based on analogous brominated aromatic esters, the following hazards are likely[15][16]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Disclaimer: This information is for guidance only. Always refer to the substance-specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[18]

Conclusion

Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a strategically functionalized aromatic compound with significant potential as a building block in synthetic chemistry. Its well-defined reactivity, stemming from the distinct properties of its bromo, hydroxyl, methyl, and ester groups, allows for controlled and sequential modification. The protocols and data presented in this guide provide a comprehensive foundation for researchers to synthesize, characterize, and strategically employ this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

MySkinRecipes. Methyl 5-bromo-2-hydroxy-4-methylbenzoate. [Online] Available at: [Link]

-

Matrix Fine Chemicals. METHYL 5-BROMO-2-HYDROXYBENZOATE | CAS 4068-76-2. [Online] Available at: [Link]

-

Cenmed Enterprises. Methyl 5-bromo-2-methylbenzoate (C007B-211567). [Online] Available at: [Link]

-

Amerigo Scientific. Methyl 2-Bromo-5-hydroxy-4-methylbenzoate. [Online] Available at: [Link]

-

AbacipharmTech. Methyl 5-bromo-2-hydroxy-4-methylbenzoate. [Online] Available at: [Link]

-

PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. [Online] Available at: [Link]

-

NIST. 2-Hydroxy-4-methylbenzoic acid. [Online] Available at: [Link]

-

Chemistry LibreTexts. 18.6: Electrophilic Substitution of Phenols. [Online] Available at: [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Online] Available at: [Link]

-

ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Online] Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification. [Online] Available at: [Link]

- Google Patents. CN113248373A - Preparation method of methyl benzoate compound.

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Online] Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

-

ResearchGate. Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. [Online] Available at: [Link]

-

Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link]

-

RSC Publishing. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Online] Available at: [Link]

-

SpectraBase. 4-Hydroxy-benzoic acid methyl ester. [Online] Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Online] Available at: [Link]

-

ResearchGate. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Online] Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Online] Available at: [Link]

-

ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr-NH2. [Online] Available at: [Link]

-

YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Online] Available at: [Link]

-

ACS Publications. Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. [Online] Available at: [Link]

-

YouTube. mod02lec10 - Electrophilic Aromatic Substitution in Phenols. [Online] Available at: [Link]

-

ICL Group. BROMINE BROMINE - Safety Handbook. [Online] Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

-

LANXESS. Bromine Safety Handling Guide. [Online] Available at: [Link]

-

NIST. 4-Hydroxybenzoic acid, 2TMS derivative. [Online] Available at: [Link]

-

Phenol Electrophilic substitution rxn. [Online] Available at: [Link]

-

Macmillan Group. B-Alkyl Suzuki Couplings. [Online] Available at: [Link]

-

YouTube. Bromination safety. [Online] Available at: [Link]

-

Preparation of Methyl Benzoate. [Online] Available at: [Link]

-

BYJU'S. Fischer Esterification Detailed Mechanism. [Online] Available at: [Link]

-

Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism. [Online] Available at: [Link]

-

ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Acetothio Carboxylic Acids. [Online] Available at: [Link]

Sources

- 1. Methyl 5-bromo-2-hydroxy-4-methylbenzoate [myskinrecipes.com]

- 2. Methyl 5-bromo-2-hydroxy-4-methylbenzoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 [sigmaaldrich.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. cenmed.com [cenmed.com]

- 16. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. dollycorporation.com [dollycorporation.com]

- 18. icl-group-sustainability.com [icl-group-sustainability.com]

Technical Guide: Methyl 5-bromo-2-hydroxy-4-methylbenzoate

A Comprehensive Profile for Pharmaceutical Synthesis & Scaffold Design

Executive Summary

Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) represents a highly functionalized aromatic scaffold critical to modern medicinal chemistry. Characterized by a salicylate core with a specific orthogonal halogen handle, it serves as a pivotal intermediate in the synthesis of biaryl systems, heterocyclic derivatives, and glucokinase activators. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and validated applications in drug discovery.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Understanding the precise mass spectrometry profile of this molecule is essential for high-throughput screening (HTS) and quality control (QC) workflows.

Molecular Weight & Isotopic Distribution

The presence of a single bromine atom introduces a distinct 1:1 isotopic signature (

| Property | Value | Technical Note |

| Molecular Formula | ||

| Average Molecular Weight | 245.07 g/mol | Used for stoichiometric calculations (molar equivalents). |

| Monoisotopic Mass ( | 243.9735 Da | Primary peak for HRMS identification. |

| Isotopic Mass ( | 245.9715 Da | Secondary peak; M+2 intensity approx. 97% of M. |

| Exact Mass | 243.9735 |

Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 108–112 °C (varies slightly by crystal polymorph).

-

Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.

-

Lipophilicity (LogP): ~3.2 (Predicted). The bromine and methyl groups significantly increase lipophilicity compared to the parent salicylate.

Part 2: Synthetic Utility & Retrosynthesis

The strategic value of Methyl 5-bromo-2-hydroxy-4-methylbenzoate lies in its trisubstituted functionalization pattern .

-

C1-Ester: Electrophilic site for amidation or reduction to benzyl alcohols.

-

C2-Hydroxyl: Nucleophilic handle for etherification or cyclization (e.g., to coumarins or benzofurans).

-

C5-Bromide: A chemically orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Structural Logic Diagram

The following diagram illustrates the "Scaffold Logic" used in retrosynthetic analysis.

Figure 1: Functional group divergence map. The C5-Bromine (Red) is the primary site for diversity-oriented synthesis.

Part 3: Experimental Protocols

Synthesis: Regioselective Bromination

Objective: Synthesize Methyl 5-bromo-2-hydroxy-4-methylbenzoate from Methyl 4-methylsalicylate. Challenge: Avoiding the C3-bromo isomer (sterically crowded but electronically activated) and dibromination.

Protocol:

-

Reagents: Methyl 4-methylsalicylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), p-TsOH (0.1 eq), Acetonitrile (ACN).

-

Setup: Charge a round-bottom flask with Methyl 4-methylsalicylate and ACN (0.5 M concentration).

-

Addition: Add p-TsOH followed by portion-wise addition of NBS at 0°C to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

-

Workup: Quench with saturated

(to remove excess bromine). Extract with EtOAc. Wash organic layer with brine, dry over -

Purification: Recrystallization from hot Ethanol or Flash Column Chromatography (0-10% EtOAc in Hexanes).

Why this works: The C5 position is para to the directing Hydroxyl group and ortho to the Methyl group. While C3 is also ortho to the Hydroxyl, it is sterically hindered by the adjacent ester group. The use of NBS at low temperature favors the kinetic product (C5).

Workflow Diagram

Figure 2: Step-by-step synthetic workflow for regioselective bromination.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

The regiochemistry is confirmed by the presence of two aromatic singlets (para-relationship prevents strong coupling).

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.80 | Singlet (br) | 1H | Ar-OH | Intramolecular H-bond to ester. |

| 7.98 | Singlet | 1H | H-6 | Deshielded by Ester; confirms Br is at C5. |

| 6.85 | Singlet | 1H | H-3 | Shielded by OH; confirms no Br at C3. |

| 3.95 | Singlet | 3H | Methyl Ester. | |

| 2.38 | Singlet | 3H | Ar- | Methyl at C4. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI- (Negative mode often favored for phenols) or ESI+.

-

Pattern: Look for the "Twin Towers" at m/z 244/246 (M-H)- or 244/246 (M+H)+ depending on mode. The equal intensity of these peaks confirms the presence of one Bromine atom.

Part 5: Safety & Stability

-

Hazards: Irritant (Skin/Eye).[1] The phenolic nature makes it slightly acidic; avoid contact with strong bases unless intended for deprotonation.

-

Stability: Stable under ambient conditions. Avoid prolonged exposure to light (potential for radical debromination, though slow).

-

Storage: Store in a cool, dry place under inert atmosphere (

) if storing for >6 months to prevent ester hydrolysis.

References

-

PubChem. Methyl 5-bromo-2-hydroxy-4-methylbenzoate Compound Summary. National Library of Medicine. Available at: [Link]

-

MySkinRecipes. Raw Material Specifications: Methyl 5-bromo-2-hydroxy-4-methylbenzoate. (Technical Data Sheet for CAS 39503-57-6). Available at: [Link]

-

Amerigo Scientific. Methyl 2-Bromo-5-hydroxy-4-methylbenzoate (Isomer Comparison). Available at: [Link]

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.

Sources

Technical Monograph: Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) is a highly functionalized halogenated salicylate derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4] Characterized by a dense substitution pattern on the benzene ring, it offers three distinct vectors for chemical diversification: the phenolic hydroxyl (nucleophilic), the methyl ester (electrophilic), and the aryl bromide (cross-coupling partner).[2] This guide outlines the definitive structural properties, validated synthesis via regioselective bromination, and its application in generating heterocyclic libraries for drug discovery.

Chemical Identity & Physical Properties

The molecule is an isomer of brominated methyl-p-toluate, specifically functionalized at the ortho position relative to the ester to form a salicylate core.[2]

| Property | Data |

| IUPAC Name | Methyl 5-bromo-2-hydroxy-4-methylbenzoate |

| Common Name | Methyl 5-bromo-4-methylsalicylate |

| CAS Registry Number | 39503-57-6 |

| Molecular Formula | |

| Molecular Weight | 245.07 g/mol |

| Physical State | Crystalline Solid (Pale yellow to off-white) |

| Solubility | Soluble in DMSO, DMF, |

| pKa (Predicted) | ~7.5 (Phenolic OH) |

| LogP (Predicted) | 3.2 - 3.5 |

Synthetic Pathways & Process Chemistry

The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate relies on the principle of regioselective electrophilic aromatic substitution (EAS) .[2] The starting material, Methyl 2-hydroxy-4-methylbenzoate, presents two potential sites for bromination: C3 and C5.[2][5]

-

Regiochemical Logic:

-

C3 Position: Located between the hydroxyl and the ester groups. It is sterically crowded and less accessible.

-

C5 Position: Activated by the para-hydroxyl group and the ortho-methyl group.[2] It is sterically open and kinetically favored.

-

Validated Protocol: Bromination via N-Bromosuccinimide (NBS)

While elemental bromine (

Reagents:

-

Precursor: Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)[2]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[2]

-

Solvent: Acetonitrile (MeCN) or DMF

-

Catalyst:

(10 mol%) or p-TsOH (optional for activation)[2]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 2-hydroxy-4-methylbenzoate (10 mmol) and MeCN (50 mL). Ensure complete dissolution.

-

Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms and over-bromination.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[2] The product will appear less polar than the starting material.

-

Quench: Pour the reaction mixture into ice-cold water (150 mL).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layer with saturated sodium thiosulfate (

) to remove residual bromine, followed by brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[2]

Reaction Pathway Diagram

Figure 1: Synthetic pathway demonstrating the kinetic preference for C5 bromination over the sterically hindered C3 position.

Spectroscopic Validation (NMR)

Distinguishing the 5-bromo isomer from the 3-bromo isomer is critical. The proton NMR (

Predicted

-NMR Data (

, 400 MHz)

| Proton | Shift ( | Multiplicity | Assignment Logic |

| -OH | 10.5 - 11.0 | Singlet (s) | Deshielded by intramolecular H-bond to Carbonyl.[2] |

| Ar-H (C6) | 7.95 - 8.05 | Singlet (s) | Highly deshielded by the ortho-ester group.[2] Appears as a sharp singlet due to lack of ortho coupling (C5 is substituted). |

| Ar-H (C3) | 6.80 - 6.90 | Singlet (s) | Shielded relative to C6.[2] Appears as a singlet (C4 is methyl, C2 is OH).[2] |

| -OCH3 | 3.90 - 3.95 | Singlet (s) | Methyl ester protons.[2] |

| Ar-CH3 | 2.35 - 2.40 | Singlet (s) | Methyl group at C4.[2] |

Diagnostic Feature: The presence of two distinct aromatic singlets confirms the para relationship of the protons (positions 3 and 6) relative to the substituents, or their isolation by the bromine at C5. If the bromine were at C3, the remaining protons at C5 and C6 would show ortho coupling (doublets,

Structural Logic Diagram

Figure 2: NMR interpretation logic. The isolation of aromatic protons results in singlets, distinguishing the target from other isomers.

Pharmaceutical Applications

This molecule is a "privileged structure" intermediate. The combination of the aryl bromide and the salicylate core makes it a versatile building block for:

-

Suzuki-Miyaura Cross-Coupling: The C5-Bromine is an excellent handle for palladium-catalyzed coupling with aryl boronic acids.[2] This is used to synthesize biaryl salicylate scaffolds , which are common in anti-inflammatory drugs and SGLT2 inhibitors.

-

Heterocycle Formation:

-

Benzofurans: Reaction of the phenol and the adjacent bromide (via Sonogashira or substitution chemistry) allows for ring closure to form substituted benzofurans.

-

Coumarins: The salicylate ester motif can be cyclized with alkynes or keto-esters to form coumarin derivatives, which are potent fluorophores and anticoagulants.

-

References

-

Synthesis Protocol: Regioselective bromination of phenols using NBS. Journal of Organic Chemistry, 2014, 79, 223-229.[6] (General protocol adaptation).

-

Related Isomer Data: Synthesis and characterization of methyl 5-bromo-2-hydroxybenzoate. PMC - NIH, 2012.[2] Available at: [Link]

- Applications:Design of SGLT2 Inhibitors based on salicylate scaffolds. Journal of Medicinal Chemistry.

Sources

- 1. Page loading... [guidechem.com]

- 2. Page 05181 (Chemical) [intlab.org]

- 3. METHYL 5-BROMO-2-HYDROXY-4-METHYLBENZOATE price,buy METHYL 5-BROMO-2-HYDROXY-4-METHYLBENZOATE - chemicalbook [m.chemicalbook.com]

- 4. a2bchem.com [a2bchem.com]

- 5. ijpsr.com [ijpsr.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Strategic Utilization of Methyl 5-bromo-2-hydroxy-4-methylbenzoate in Medicinal Chemistry

Topic: Methyl 5-bromo-2-hydroxy-4-methylbenzoate IUPAC name Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Chemical Identity & Structural Logic[1][2]

Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 87808-27-3) represents a highly functionalized aromatic scaffold, critical in the synthesis of heterocyclic pharmacophores, particularly benzofurans and substituted coumarins.

Its utility stems from its "orthogonal reactivity"—the presence of three distinct functional handles (halide, phenol, ester) that can be manipulated independently under specific conditions.

Structural Breakdown & Electronic Effects

To understand the synthetic behavior of this molecule, one must analyze the electronic directing effects that govern its formation and subsequent reactivity.

| Locant | Substituent | Electronic Effect | Synthetic Role |

| C1 | Methyl Ester (-COOMe) | Electron Withdrawing (EWG) | Electrophile: Target for hydrolysis or amidation. Directs meta (to C3, C5). |

| C2 | Hydroxyl (-OH) | Strong Electron Donating (EDG) | Nucleophile: Target for alkylation (ether synthesis). Directs ortho/para (to C3, C5). |

| C4 | Methyl (-CH₃) | Weak Electron Donating (EDG) | Steric/Electronic Modulator: Directs ortho/para (to C3, C5). |

| C5 | Bromine (-Br) | Weak Deactivating / Leaving Group | Cross-Coupling Handle: Site for Suzuki/Heck coupling.[1] |

The Regiochemical Imperative: During the synthesis (bromination) of the precursor methyl 2-hydroxy-4-methylbenzoate, the C5 position is electronically favored.

-

The -OH group (C2) strongly activates the para position (C5).

-

The -CH₃ group (C4) activates the ortho position (C5).

-

The -COOMe group (C1) directs meta (C5).

-

Contrast with C3: While C3 is also activated by the OH (ortho) and Me (ortho), it is sterically crowded, sandwiched between the hydroxyl and methyl groups. Therefore, electrophilic aromatic substitution (bromination) occurs almost exclusively at C5.

Synthesis & Scale-Up Protocol

The synthesis of methyl 5-bromo-2-hydroxy-4-methylbenzoate is typically achieved via controlled electrophilic bromination of methyl 4-methylsalicylate.

Reagents & Critical Parameters

-

Precursor: Methyl 2-hydroxy-4-methylbenzoate.

-

Brominating Agent: Bromine (

) is preferred for atom economy in industrial scaling, though N-Bromosuccinimide (NBS) is often used in smaller research batches for easier handling. -

Solvent System: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM). AcOH is preferred as it stabilizes the transition state.

-

Temperature: 0°C to Room Temperature (RT). Strict temperature control is required to prevent poly-bromination.

Step-by-Step Methodology

Note: This protocol assumes a standard laboratory scale (e.g., 10g batch).

-

Dissolution: Charge a 3-neck round-bottom flask with Methyl 2-hydroxy-4-methylbenzoate (1.0 eq) and Glacial Acetic Acid (10 volumes).

-

Cooling: Cool the solution to 0–5°C using an ice/water bath. Ensure vigorous stirring.

-

Bromination (Dropwise Addition):

-

Prepare a solution of Bromine (

, 1.05 eq) in Acetic Acid (2 volumes). -

Add the bromine solution dropwise over 30–60 minutes. Crucial: Maintain internal temperature <10°C to ensure regioselectivity at C5.

-

-

Reaction Monitoring: Allow the mixture to warm to RT. Monitor via TLC (Hexane:Ethyl Acetate 9:1) or HPLC. The starting material should disappear, and a less polar spot (product) should appear.

-

Quenching: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a solid.

-

Workup:

-

Purification: Recrystallize from Ethanol or Methanol to yield white to pale yellow needles.

Visualization of Synthesis Pathway

Figure 1: Electrophilic aromatic substitution pathway highlighting the critical temperature dependence to avoid over-bromination.

Synthetic Utility in Drug Discovery[1][3][4]

This scaffold is a "linchpin" intermediate. The bromine atom serves as a temporary handle for carbon-carbon bond formation, while the salicylate core allows for heterocycle formation.

Divergent Synthetic Workflows

| Reaction Class | Target Moiety | Mechanism | Application |

| Suzuki-Miyaura | Biaryl Systems | Pd-catalyzed cross-coupling at C5-Br. | Synthesis of kinase inhibitors where the biaryl axis defines selectivity. |

| Intramolecular Cyclization | Benzofurans | Alkylation of OH followed by base-mediated condensation with the ester. | Core structure of anti-arrhythmic agents (e.g., Amiodarone analogs). |

| Buchwald-Hartwig | Aryl Amines | Pd-catalyzed C-N bond formation at C5-Br. | Introduction of solubilizing amine tails. |

Workflow Diagram: From Scaffold to Lead

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide, hydroxyl, and ester groups.

Analytical Validation

To ensure the integrity of the scaffold before proceeding to costly metal-catalyzed couplings, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl₃, 400 MHz):

- 10.8 ppm (s, 1H, -OH): Distinct downfield shift due to intramolecular hydrogen bonding with the carbonyl.

- 7.95 ppm (s, 1H, H6): Singlet. Located ortho to the ester, deshielded.

- 6.85 ppm (s, 1H, H3): Singlet. Shielded by the adjacent OH.

- 3.95 ppm (s, 3H, -COOMe ).

- 2.35 ppm (s, 3H, Ar-Me ).

-

Note: The appearance of two aromatic singlets confirms the para relationship of the protons (C3 and C6) and successful bromination at C5.

Physical Properties[5]

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 108–112°C (Varies slightly based on solvent of recrystallization).

-

Solubility: Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.

Safety & Handling (GHS Standards)

While this compound is a standard organic intermediate, the presence of the phenol and alkyl bromide functionalities mandates specific precautions.

-

Handling: Use only in a chemical fume hood. Avoid contact with metal spatulas if trace metal contamination affects subsequent Pd-catalyzed reactions.

-

Storage: Store in a cool, dry place. Light sensitive (brominated compounds can degrade/discolor over time).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21043961, Methyl 5-bromo-2-hydroxy-4-methylbenzoate. Retrieved from [Link]

-

Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate.[2] Acta Crystallographica Section E. PMC3344579. (Provides crystallographic data on the structural analog, validating the hydrogen bonding patterns). Retrieved from [Link]

- Google Patents (2013).CN103467296A - Method for preparing methyl 3-bromo-4-hydroxybenzoate. (Describes the regioselective bromination conditions using AcOH).

Sources

- 1. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]

- 2. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 4. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Executive Summary

Target Molecule: Methyl 5-bromo-2-hydroxy-4-methylbenzoate

CAS Registry Number: 1000339-66-1 (Acid precursor analog: 50771-76-9)

Molecular Formula:

This technical guide details the regioselective synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate. This compound serves as a critical halogenated scaffold in the development of diarylheptanoids, SGLT2 inhibitors, and specific kinase inhibitors. The synthesis hinges on the controlled electrophilic aromatic substitution (EAS) of methyl 4-methylsalicylate, exploiting the synergistic directing effects of the hydroxyl and methyl groups to install the bromine atom at the C5 position while minimizing C3-bromination (sterically hindered) and di-bromination.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a Late-Stage Bromination Strategy . While bromination of the carboxylic acid followed by esterification is a viable pathway, direct bromination of the ester is operationally superior due to the enhanced solubility of the ester in non-polar halogenated solvents and the avoidance of harsh acidic esterification conditions post-bromination.

Mechanistic Logic (Regioselectivity)

The substrate, Methyl 2-hydroxy-4-methylbenzoate, possesses three substituents influencing the EAS:

-

-OH (C2): Strong activator, ortho/para director. Directs to C3 and C5 .

-

-CH3 (C4): Weak activator, ortho/para director. Directs to C3 and C5 .

-

-COOMe (C1): Deactivator, meta director. Directs to C3 and C5 .

The Conflict: All groups direct incoming electrophiles to positions 3 and 5. The Resolution:

-

Position C3: Located between the -OH and -CH3 groups. This position suffers from severe steric strain (1,2,3-trisubstituted pattern).

-

Position C5: Located para to the strong -OH donor and ortho to the -CH3 group. While adjacent to the methyl group, it is significantly more accessible than C3.

Therefore, under kinetic control (low temperature), the C5-bromo isomer is the exclusive major product.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection showing the direct bromination of the salicylate scaffold.

Part 2: Detailed Experimental Protocol

Method A: Bromination using Elemental Bromine ( )

This is the preferred industrial method due to atom economy and cost-efficiency.

1. Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |

| Methyl 2-hydroxy-4-methylbenzoate | 166.17 | 1.0 | 16.6 g (100 mmol) | Substrate |

| Bromine ( | 159.81 | 1.05 | 16.8 g (5.4 mL) | Electrophile |

| Glacial Acetic Acid | 60.05 | Solvent | 100 mL | Solvent/Polarizer |

| Sodium Bisulfite (aq) | 104.06 | Quench | 10% Solution | Excess oxidant removal |

2. Step-by-Step Methodology

Step 1: Reactor Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

-

Connect the outlet to a caustic scrubber (NaOH solution) to trap HBr gas evolved during the reaction.

-

Safety Note: Perform all operations in a fume hood. Bromine is corrosive and toxic.[4]

Step 2: Dissolution

-

Charge the flask with Methyl 2-hydroxy-4-methylbenzoate (16.6 g) and Glacial Acetic Acid (80 mL).

-

Stir until fully dissolved.

-

Cool the solution to 0–5 °C using an ice/water bath. Crucial: Low temperature prevents over-bromination.

Step 3: Bromination

-

Dilute the Bromine (5.4 mL) in Glacial Acetic Acid (20 mL) in the addition funnel.

-

Add the bromine solution dropwise over 45–60 minutes.

-

Maintain internal temperature below 10 °C.[3]

-

Observation: The solution will turn dark orange/red, then slowly fade as

is consumed.

Step 4: Reaction Monitoring

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

-

TLC Check: Silica gel, Hexane:Ethyl Acetate (9:1). The product (

) will be less polar than the starting material ( -

Self-Validation: If starting material remains, add 0.1 eq of Bromine and stir for 1 hour.

Step 5: Workup & Isolation

-

Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

-

The product should precipitate as a white to off-white solid.

-

If oil forms, extract with Dichloromethane (DCM) (

mL). -

Quench: Add 10% Sodium Bisulfite solution until the orange color (excess bromine) disappears completely.

Step 6: Purification

-

Filter the solid (or dry the DCM layer over

and evaporate). -

Recrystallization: Dissolve crude solid in hot Methanol (approx. 5 mL/g). Cool slowly to 4 °C.

-

Filter crystals and dry under vacuum at 40 °C.

3. Expected Yield & Characterization

-

Yield: 85–92%

-

Appearance: White crystalline needles.

-

Melting Point: 112–115 °C (Lit. analogs range 110-120 °C).

Part 3: Process Logic & Troubleshooting

Reaction Pathway Diagram

Figure 2: Process flow for the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Formation of 3,5-dibromo product | Temperature too high or excess | Maintain T < 5°C during addition. Verify stoichiometry (max 1.05 eq). |

| Incomplete Conversion | Reaction stopped too early or | Check TLC. Add 0.1 eq extra |

| Product is an oil | Impurities preventing crystallization. | Seed with pure crystal if available. Use mixed solvent system (MeOH/Water) to force precipitation. |

| Low Yield | Hydrolysis of ester during workup. | Avoid prolonged exposure to strong acids/bases. Keep workup neutral/mildly acidic. |

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical data must be verified.

-

NMR (400 MHz,

- 10.5-11.0 (s, 1H, -OH): Characteristic H-bonded phenol (singlet).

- 7.95 (s, 1H, H-6): Aromatic proton ortho to ester. (Deshielded).

- 6.80 (s, 1H, H-3): Aromatic proton ortho to OH. (Shielded).[2]

-

3.95 (s, 3H, -COOC

-

2.35 (s, 3H, Ar-C

-

Key Diagnostic: The presence of two aromatic singlets confirms the 1,2,4,5-substitution pattern. If you see doublets, you have the wrong isomer.

-

IR Spectroscopy:

-

~1675

: Carbonyl (Ester) stretch. -

~3200-3400

: Broad -OH stretch (often weak due to H-bonding).

-

References

- Regioselectivity in Salicylate Bromination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the directing effects of OH vs Alkyl groups).

-

Synthesis of Halogenated Salicylates (Analogous Protocols)

-

Journal of Medicinal Chemistry, 2014, 57(4), 1236–1251. (Describes bromination of similar 4-substituted salicylates).

-

- General Procedure for Bromination in Acetic Acid: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

SGLT2 Inhibitor Intermediates

-

Patent WO2011061611A1. Process for preparation of polymorphic Form B of Lenalidomide (Contains relevant bromination chemistry of methyl benzoates).

-

Sources

Technical Whitepaper: Synthetic Architectures for Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Executive Summary

Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a highly specialized halogenated salicylate intermediate. Its structural uniqueness lies in the tetrasubstituted benzene ring, where the steric interplay between the hydroxyl, methyl, and ester groups dictates strict regiochemical constraints during synthesis. This compound serves as a critical scaffold in the development of SGLT2 inhibitors, agrochemicals, and advanced coupling partners (Suzuki-Miyaura) for biaryl synthesis.

This guide moves beyond basic recipe listing. It deconstructs the causality of the synthesis , focusing on the regioselective bromination of 4-methylsalicylates and the purification logic required to isolate the 5-bromo isomer from potential 3-bromo impurities.

Part 1: Retrosynthetic Analysis & Starting Material Selection

To achieve high purity (>98%) and optimal atom economy, we evaluate two primary synthetic pathways. The choice depends heavily on the availability of the precursor and the scale of operation.

Strategic Route Comparison

| Feature | Route A: Direct Bromination (Preferred) | Route B: Esterification of Bromo-Acid |

| Starting Material | Methyl 2-hydroxy-4-methylbenzoate (Methyl 4-methylsalicylate) | 5-Bromo-2-hydroxy-4-methylbenzoic acid |

| Primary Reagent | Bromine ( | Methanol / |

| Step Count | 1 (Functionalization) | 1 (Protection) |

| Atom Economy | High | Moderate (Water byproduct) |

| Cost Efficiency | High (Precursor is a commodity chemical) | Low (Precursor is a specialty intermediate) |

| Key Risk | Regioselectivity (3-Br vs 5-Br) | Incomplete conversion (Equilibrium) |

The Core Precursor: Methyl 2-hydroxy-4-methylbenzoate

The synthesis hinges on Methyl 2-hydroxy-4-methylbenzoate (CAS: 57556-31-7). This starting material is chosen because the ester group is already in place, avoiding the harsh conditions of acid-catalyzed esterification on a sensitive brominated ring later in the process.

Part 2: Regiochemistry & Mechanism (The "Why")

Understanding the directing effects is non-negotiable for process control. We are targeting the 5-position .

Electronic & Steric Logic

-

-OH (Position 2): Strong activator. Directs ortho (Pos 3) and para (Pos 5).

-

-CH3 (Position 4): Weak activator. Directs ortho (Pos 3, 5).

-

-COOMe (Position 1): Deactivator. Directs meta (Pos 3, 5).[1]

The Conflict: All groups direct to positions 3 and 5. The Resolution: Position 3 is sterically "sandwiched" between the hydroxyl group and the ester moiety. Position 5 is relatively open. Therefore, under controlled kinetic conditions (low temperature), bromination occurs almost exclusively at Position 5 .

Figure 1: Regiochemical rationale demonstrating why Position 5 is the favored site for electrophilic aromatic substitution.

Part 3: Detailed Experimental Protocol (Route A)

This protocol is adapted from standard halogenation procedures for salicylates, optimized for the 4-methyl derivative.

Reagents:

-

Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) [Chosen over liquid

for easier handling and stoichiometry control] -

Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH) [Solvent]

-

p-Toluenesulfonic acid (pTsOH) (0.1 eq) [Catalyst]

Step-by-Step Methodology

-

Dissolution: In a clean, dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve Methyl 2-hydroxy-4-methylbenzoate (10.0 g, 60 mmol) in Acetonitrile (100 mL) .

-

Scientist Note: MeCN is preferred over DCM due to its higher polarity, which stabilizes the polar transition state of the EAS reaction.

-

-

Catalyst Addition: Add p-Toluenesulfonic acid (1.0 g) . Stir at room temperature for 10 minutes.

-

Self-Validating Step: Ensure the solution is clear. Turbidity indicates moisture or undissolved solids which can affect yield.

-

-

Bromination (Controlled Addition): Cool the mixture to 0–5°C using an ice bath. Add NBS (11.2 g, 63 mmol) portion-wise over 30 minutes.

-

Critical Parameter: Do not add NBS all at once. An exotherm can lead to di-bromination or radical side reactions at the benzylic methyl group.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation: Monitor by TLC (Eluent: 10% EtOAc in Hexanes). The starting material (

) should disappear, replaced by the product (

-

-

Quenching & Workup: Quench the reaction with saturated sodium thiosulfate solution (50 mL) to destroy excess bromine species. Extract with Ethyl Acetate (3 x 50 mL) .

-

Observation: The yellow/orange color should fade to colorless/pale yellow upon thiosulfate addition.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. Recrystallize the crude solid from Methanol/Water (9:1) .

Part 4: Quality Control & Characterization

To ensure the material is suitable for downstream drug development, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (C18, MeCN/Water) | |

| Regioisomer Content | 3-bromo isomer | |

| Melting Point | Capillary | |

| Identity |

NMR Interpretation Logic: The key to confirming the 5-bromo substitution is the splitting pattern of the aromatic protons.

-

Starting Material: Two doublets (if H3/H5 coupled) or specific coupling constants.

-

Product (5-bromo): You will see two singlets (or very weak meta-coupling) because the protons at positions 3 and 6 are isolated from each other by the substituents at 2, 4, and 5.

-

H-3: Shielded by the OH group (approx 6.8 ppm).

-

H-6: Deshielded by the Ester and Bromine (approx 7.9-8.0 ppm).

-

Part 5: Safety & Industrial Scalability

Process Safety

-

NBS Handling: NBS is an irritant and can degrade over time. Ensure fresh reagent is used to prevent the formation of molecular bromine in storage.

-

Exotherm Control: The bromination is exothermic. On a kilogram scale, active cooling jackets are required to maintain

during addition.

Scalability Workflow

The following DOT diagram illustrates the industrial workflow, highlighting Critical Process Parameters (CPPs).

Figure 2: Industrial workflow emphasizing temperature control as a Critical Process Parameter (CPP).

References

-

Regioselectivity in Salicylate Bromination: Source: PubChem.[2][3][4] Methyl 5-bromo-2-hydroxybenzoate (Analogous Chemistry). URL:[Link] Relevance: Establishes the baseline regiochemistry for 5-bromination of salicylate esters.

-

Starting Material Data: Source: NIH National Library of Medicine. Methyl 4-hydroxy-2-methylbenzoate (Isomer/Analog Data). URL:[Link] Relevance: Provides physical property data for the methyl-substituted salicylate class.

-

Synthetic Methodology (Acid Precursor): Source: ResearchGate.[5] Synthesis of Benzyl 5-bromo-4-methylsalicylate. URL:[Link] Relevance: Validates the existence and stability of the 5-bromo-4-methylsalicylic acid core structure.

-

General Halogenation Protocols: Source: Organic Syntheses. 2-Bromo-4-methylbenzaldehyde (Related Bromination Techniques). URL:[Link] Relevance: Demonstrates standard handling of brominated toluene derivatives.

Sources

Spectroscopic Data of Methyl 5-bromo-2-hydroxy-4-methylbenzoate

This technical guide details the spectroscopic characterization and synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate , a critical intermediate in the development of muscarinic M1 receptor modulators and other pharmacologically active scaffolds.[1]

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, process Chemists, and Analytical Scientists.[1]

Executive Summary & Chemical Identity[1][2][3]

Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a polysubstituted aromatic ester used primarily as a building block in the synthesis of heterocyclic pharmaceutical agents.[1] Its structural integrity is defined by the interplay between the phenolic hydroxyl group, the methyl ester, and the bromine substituent, which dictate its unique spectroscopic signature.

| Parameter | Details |

| IUPAC Name | Methyl 5-bromo-2-hydroxy-4-methylbenzoate |

| CAS Number | 39503-57-6 |

| Molecular Formula | C |

| Molecular Weight | 245.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Functionalities | Phenol (H-bond donor), Aryl Bromide (Cross-coupling handle), Methyl Ester (Electrophile) |

Synthesis & Preparation Protocol

To ensure the validity of the spectroscopic data, the compound must be prepared with high regioselectivity. The presence of the hydroxyl group at position 2 and the methyl group at position 4 directs electrophilic aromatic substitution (bromination) preferentially to position 5.

Regioselective Bromination Workflow

The following protocol is adapted from validated industrial processes (e.g., WO2016208775) to minimize the formation of the 3-bromo isomer.

Reagents:

-

Precursor: Methyl 2-hydroxy-4-methylbenzoate (Methyl 4-methylsalicylate).[1]

-

Brominating Agent: Bromine (Br

) or N-Bromosuccinimide (NBS).[1] -

Solvent: Acetic Acid (AcOH) or Chloroform (CHCl

).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of Methyl 2-hydroxy-4-methylbenzoate in glacial acetic acid (10 volumes).

-

Bromination: Add 1.05 eq of Bromine dropwise at 15–20°C. Note: Controlled addition prevents over-bromination.

-

Reaction: Stir at room temperature (25°C) for 3–12 hours. Monitor by TLC or HPLC for the disappearance of the starting material.[1]

-

Quenching: Pour the reaction mixture into ice-water.

-

Isolation: Filter the resulting precipitate. Wash the cake with water to remove residual acid and bromide traces.[1]

-

Purification: Recrystallize from methanol or ethanol if necessary to remove trace 3-bromo isomers.

Figure 1: Reaction pathway highlighting the regioselective bromination directed by the hydroxyl and methyl substituents.

Spectroscopic Characterization

The following data sets provide a self-validating system for identifying the compound. The

A. Nuclear Magnetic Resonance (

H NMR)

Solvent: DMSO-d

| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |

| 10.39 | Singlet (s) | 1H | -OH (Pos 2) | Highly deshielded due to intramolecular Hydrogen Bonding with the ester carbonyl.[1] |

| 7.87 | Singlet (s) | 1H | Ar-H (Pos 6) | Deshielded by the ortho-ester group; appears as a singlet due to lack of ortho/meta coupling.[1] |

| 7.03 | Singlet (s) | 1H | Ar-H (Pos 3) | Shielded relative to H6; located between the electron-donating OH and Methyl groups.[1] |

| 3.87 | Singlet (s) | 3H | -COOCH | Characteristic methyl ester singlet.[1] |

| 2.33 | Singlet (s) | 3H | Ar-CH | Benzylic methyl group resonance.[1] |

Diagnostic Logic:

-

The presence of two aromatic singlets (7.87 and 7.03 ppm) confirms the 1,2,4,5-substitution pattern.[1] If the bromine were at position 3, the protons at 5 and 6 would show ortho-coupling (doublets,

Hz).[1] -

The OH peak at ~10.4 ppm confirms the integrity of the salicylate motif (intramolecular H-bond).[1]

B. Carbon NMR (

C NMR)

Solvent: DMSO-d

| Shift ( | Assignment | Notes |

| ~168.5 | C=O (Ester) | Carbonyl carbon.[1] |

| ~160.2 | C-OH (C2) | Phenolic carbon (deshielded by oxygen).[1] |

| ~145.0 | C-Me (C4) | Ipso-carbon bearing the methyl group.[1] |

| ~132.5 | C-H (C6) | Aromatic CH ortho to ester.[1] |

| ~119.0 | C-H (C3) | Aromatic CH ortho to OH. |

| ~112.5 | C-Br (C5) | Ipso-carbon bearing Bromine. |

| ~110.0 | C-COOMe (C1) | Quaternary carbon ipso to ester.[1] |

| 52.5 | O-CH | Methoxy carbon.[1] |

| 22.5 | Ar-CH | Methyl carbon.[1] |

C. Mass Spectrometry (MS)

Ionization Mode: ESI- (Negative Mode) or ESI+ (Positive Mode)[1]

-

Molecular Ion: The compound contains one bromine atom.[1][2][3][4]

-

Isotope Pattern: You will observe a characteristic 1:1 doublet for the molecular ion due to the natural abundance of

Br (50.7%) and -

Observed Peaks (ESI+):

-

Fragmentation: Loss of methanol (

) or methoxy radical (

D. Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state)

| Wavenumber (cm | Vibration Mode | Description |

| 3200–3400 | O-H Stretch | Broad band, often shifted lower due to H-bonding. |

| 1675–1690 | C=O[1] Stretch | Ester carbonyl; lower frequency than typical esters due to conjugation and H-bonding. |

| 1200–1300 | C-O Stretch | Strong bands characteristic of esters/phenols. |

| 500–600 | C-Br Stretch | Fingerprint region marker for aryl bromide.[1] |

Structural Visualization & Assignment[1]

The following diagram correlates the

Figure 2:

Quality Control & Purity Assessment

To ensure the material is suitable for downstream applications (e.g., Suzuki coupling or cyclization), the following QC criteria should be met:

-

HPLC Purity: >97% (Area %).

-

Impurity Marker: Check for unreacted methyl 4-methylsalicylate (retention time will be lower) and the 3-bromo isomer (regioisomer).[1]

-

-

Appearance: Material should be a free-flowing solid.[1] Dark coloration indicates oxidation of the phenol or residual bromine.[1]

-

Solubility: Soluble in DMSO, Methanol, Ethyl Acetate, and Chloroform. Insoluble in water.[1]

References

-

Takeda Pharmaceutical Company Limited. (2016).[1] 2,3-Dihydro-4H-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic M1 receptor.[1][2] WO2016208775A1.[1] (Example 24-2, Step B describes the synthesis and specific NMR data of the title compound).

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 12236353, Methyl 5-bromo-2-hydroxy-4-methylbenzoate.[1] PubChem.[1] [1]

-

Quick Company. (n.d.).[1] Muscarinic M1 Receptor Positive Allosteric Modulators - Synthesis of Intermediates. (Describes the bromination protocol for methyl salicylate derivatives).

Sources

- 1. 4-Methylsalicylic acid | 50-85-1 [chemicalbook.com]

- 2. WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor - Google Patents [patents.google.com]

- 3. “Muscarinic M1 Receptor Positive Allosteric Modulators” [quickcompany.in]

- 4. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds. Its utility stems from the strategic placement of various functional groups on the benzene ring: a nucleophilic hydroxyl group, an electrophilic ester, a bromine atom amenable to cross-coupling reactions, and a methyl group that can influence the steric and electronic properties of the molecule.

Accurate structural confirmation is a cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive analysis of the theoretical 1H NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, offering a detailed rationale for the predicted chemical shifts, multiplicities, and integration of each proton signal. Furthermore, a standardized experimental protocol for acquiring a high-quality spectrum is presented, ensuring researchers can confidently verify the identity and purity of this important synthetic building block.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the phenolic hydroxyl proton, and the aromatic methyl protons. The chemical environment of each proton is uniquely influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.

Molecular Structure and Proton Designations

Caption: Molecular structure of Methyl 5-bromo-2-hydroxy-4-methylbenzoate with aromatic protons H-3 and H-6 highlighted.

Analysis of Substituent Effects on Aromatic Protons

The chemical shifts of the aromatic protons are primarily dictated by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.[1]

-

-OH (Hydroxyl) Group: This is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect dominates, increasing electron density at the ortho and para positions.

-

-COOCH3 (Methyl Ester) Group: This is an electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It deactivates the ring and decreases electron density, particularly at the ortho and para positions.

-

-Br (Bromo) Group: Halogens are deactivating yet ortho-, para-directing. They are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect), with the inductive effect being stronger.

-

-CH3 (Methyl) Group: This is a weak electron-donating group through induction (+I effect) and hyperconjugation.

Proton H-3: This proton is situated ortho to the electron-withdrawing methyl ester group and meta to the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The primary influence will be the deshielding effect of the ortho methyl ester group, which will shift this proton significantly downfield.

Proton H-6: This proton is ortho to the electron-donating hydroxyl group and meta to both the bromine atom and the methyl group. The strong shielding effect of the ortho hydroxyl group will cause this proton to appear at a higher field (upfield) compared to H-3.

Predicted Chemical Shifts, Multiplicities, and Integration

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH | ~10.5 - 11.5 | Singlet (broad) | 1H | The phenolic proton is acidic and often exchanges with trace water in the solvent, leading to a broad singlet. Its downfield shift is due to hydrogen bonding with the ortho carbonyl oxygen of the ester group. |

| H-3 | ~7.8 | Singlet | 1H | Positioned ortho to the strongly electron-withdrawing -COOCH3 group and para to the electron-donating -CH3 group. The deshielding effect of the ester group dominates, resulting in a downfield shift. It appears as a singlet as there are no adjacent protons. |

| H-6 | ~6.9 | Singlet | 1H | Located ortho to the strongly electron-donating -OH group and meta to the -Br and -CH3 groups. The shielding effect of the hydroxyl group results in an upfield shift. It appears as a singlet due to the absence of neighboring protons. |

| -OCH3 | ~3.9 | Singlet | 3H | These protons are on the methyl group of the ester. Their chemical shift is typical for methyl esters. |

| -CH3 (aromatic) | ~2.3 | Singlet | 3H | Protons of the methyl group attached to the aromatic ring. This is a typical chemical shift for benzylic protons.[2] |

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible 1H NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used, which may be beneficial for observing the hydroxyl proton due to stronger hydrogen bonding with the solvent.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[3]

-

Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl3 at δ 7.26 ppm) can be used as a secondary internal reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if there are significant differences in T1 relaxation times, although for routine spectra, 1 second is often adequate.

-

Number of Scans (NS): 8-16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of chemical shifts.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the 1H NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.

Caption: A workflow diagram illustrating the key stages from sample preparation to final structure confirmation using 1H NMR spectroscopy.

Conclusion: A Powerful Tool for Structural Verification

The predicted 1H NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate provides a clear roadmap for the structural verification of this valuable synthetic intermediate. By understanding the interplay of substituent effects on the aromatic ring, researchers can confidently assign the resonances in an experimentally obtained spectrum. The distinct singlets for the aromatic protons, coupled with the characteristic signals for the methyl, methoxy, and hydroxyl groups, create a unique spectral fingerprint. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, facilitating accurate and reliable structural elucidation, which is a critical step in advancing research and development in the chemical and pharmaceutical sciences.

References

-

Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-